Benzamide, N-[2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(PHENYLFORMAMIDO)ACETAMIDE is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(PHENYLFORMAMIDO)ACETAMIDE typically involves the reaction of benzimidazole derivatives with phenylformamide under specific conditions. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(PHENYLFORMAMIDO)ACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole amines.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(PHENYLFORMAMIDO)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(PHENYLFORMAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity or block receptor sites, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
N-(1H-1,3-Benzodiazol-2-yl)benzamide: Another benzimidazole derivative with potential antimicrobial properties.
Phenylformamide derivatives: Compounds with similar functional groups but different biological activities.
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(PHENYLFORMAMIDO)ACETAMIDE is unique due to its specific combination of benzimidazole and phenylformamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H18N4O2/c23-17(12-20-18(24)13-6-2-1-3-7-13)19-11-10-16-21-14-8-4-5-9-15(14)22-16/h1-9H,10-12H2,(H,19,23)(H,20,24)(H,21,22) |
InChI Key |
DQGLTDGAXSPHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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